molecular formula C17H15N3O2 B1225262 4-(2-Quinoxalinylamino)benzoic acid ethyl ester CAS No. 361390-39-8

4-(2-Quinoxalinylamino)benzoic acid ethyl ester

Cat. No. B1225262
M. Wt: 293.32 g/mol
InChI Key: ZCLXAFUZIXNJHF-UHFFFAOYSA-N
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Description

"4-(2-Quinoxalinylamino)benzoic acid ethyl ester" is a compound that has garnered interest due to its intriguing chemical structure and potential applications in various fields of chemistry and material science. Its synthesis and properties have been explored to understand its behavior and potential utility better.

Synthesis Analysis

The synthesis of quinoxaline derivatives, including compounds similar to "4-(2-Quinoxalinylamino)benzoic acid ethyl ester," often involves reactions of aromatic or aliphatic compounds with functional groups that facilitate the formation of the quinoxaline core. For example, 3-aryl-2-bromopropanoic acid esters have been reacted with o-phenylenediamine to give quinoxaline derivatives, indicating a method that could be adapted or related to the synthesis of our compound of interest (Pokhodylo et al., 2021).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including "4-(2-Quinoxalinylamino)benzoic acid ethyl ester," can be characterized by various spectroscopic methods such as NMR, IR, and mass spectroscopy. These techniques provide insights into the molecular geometry, electronic structure, and functional groups present, contributing to the compound's chemical behavior and properties.

Chemical Reactions and Properties

Quinoxaline derivatives participate in a range of chemical reactions, reflecting their versatile properties. For instance, their reactions with different reagents can lead to the formation of novel quinoxaline, oxazine, thiazine, and other heterocyclic compounds. These reactions are influenced by the specific functional groups present in the quinoxaline derivatives and the reaction conditions (Pokhodylo et al., 2021).

Scientific research applications

Chemical Rearrangement Studies

An efficient, base-induced rearrangement of related compounds to 4-(2-Quinoxalinylamino)benzoic acid ethyl ester has been described. This process involves a spiro intermediate formation, highlighting its potential in studying novel rearrangement pathways in organic chemistry (PeetNorton, Sunder, & Barbuch, 1980).

Synthesis of Complex Molecules

4-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-alkoxyphenyl esters of carboxylic acids have been synthesized using a multi-component condensation process that includes esters derived from compounds similar to 4-(2-Quinoxalinylamino)benzoic acid ethyl ester. This demonstrates its utility in the synthesis of complex organic molecules (Kozlov & Dikusar, 2019).

Development of Ferrocene Derivatives

The compound has been used to prepare new ferrocene derivatives. The reactions led to the formation of ferrocene-containing heterocyclic compounds, indicating its significance in the development of metal-organic frameworks (Prokop, Richter, & Beyer, 1999).

Antioxidant and Antibacterial Studies

A series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, structurally related to 4-(2-Quinoxalinylamino)benzoic acid ethyl ester, were synthesized and evaluated for their antioxidant and antibacterial activities. This highlights the potential of such compounds in medicinal chemistry (Shankerrao, Bodke, & Mety, 2013).

Novel Compound Synthesis

The synthesis of (E)-4-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid, closely related to the compound , demonstrates the diverse applications of such compounds in organic synthesis (Das & Kabalka, 2008).

Development of Mesomeric Betaines

4-[(Quinolin-4-yl)ethynyl]benzoic acid, structurally similar to the compound, was used in developing propeller-shaped mesomeric betaines, indicating its role in advanced chemical synthesis and design (Schmidt et al., 2019).

Anti-Bacterial and Anti-Fungal Activities

Compounds derived from 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid ethyl ester, which shares structural similarities with the compound , have been studied for their anti-bacterial and anti-fungal activities (Mohamed et al., 2010).

Polycondensation in Polymer Chemistry

The compound has been implicated in the polycondensation of aromatic polyamides, suggesting its use in the development of polymers with specific properties (Sugi et al., 2005).

properties

IUPAC Name

ethyl 4-(quinoxalin-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-2-22-17(21)12-7-9-13(10-8-12)19-16-11-18-14-5-3-4-6-15(14)20-16/h3-11H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLXAFUZIXNJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363270
Record name 4-(2-Quinoxalinylamino)benzoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Quinoxalinylamino)benzoic acid ethyl ester

CAS RN

361390-39-8
Record name 4-(2-Quinoxalinylamino)benzoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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